Product packaging for APJ receptor agonist 7(Cat. No.:)

APJ receptor agonist 7

Cat. No.: B12407766
M. Wt: 550.7 g/mol
InChI Key: LOYFGOQECXZGSS-DEOSSOPVSA-N
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Description

Historical Context of the Apelin-APJ Axis Discovery

The journey to understanding the apelin-APJ axis began in 1993 when the gene for an orphan G protein-coupled receptor (GPCR) was identified through homology cloning. frontiersin.orgguidetopharmacology.org This receptor, named APJ, showed significant structural similarity—54% in the transmembrane regions—to the angiotensin II type 1 receptor (AT1), yet it did not bind to angiotensin II. frontiersin.orgguidetopharmacology.org For years, APJ remained an "orphan" receptor, as its endogenous ligand was unknown.

The mystery was solved in 1998 when a research group led by Tatemoto isolated a novel peptide from bovine stomach extracts that was found to be the endogenous ligand for the APJ receptor. frontiersin.orgfrontiersin.org This peptide was aptly named "apelin" (APJ endogenous ligand). guidetopharmacology.org This discovery de-orphanized the APJ receptor and laid the groundwork for exploring the physiological functions of the newly identified apelin-APJ signaling pathway. bioscientifica.com

Overview of APJ Receptor Classification and Homology

The APJ receptor, now formally known as the apelin receptor, is a class A, rhodopsin-like GPCR. bachem.com The human receptor is composed of 380 amino acids and exhibits the classic seven-transmembrane domain structure typical of this receptor family. bachem.comtocris.commdpi.com The gene encoding the human APJ receptor, APLNR, is located on chromosome 11. frontiersin.orgbioscientifica.commdpi.com

The APJ receptor shares a high degree of amino acid sequence homology across various species, with over 90% similarity between human, mouse, and rat receptors. bioscientifica.commdpi.com This high level of conservation suggests a fundamental and evolutionarily important role for the receptor in mammalian physiology. Despite its homology to the AT1 receptor, their signaling pathways and physiological effects are often opposing. jci.org To date, no subtypes of the apelin receptor have been discovered. tocris.com

Endogenous Ligands of the APJ Receptor: Apelin Isoforms and Elabela

Initially, apelin was thought to be the sole endogenous ligand for the APJ receptor. Apelin is synthesized as a 77-amino acid preproprotein, which is then cleaved into several active peptide isoforms. bachem.com The major bioactive forms include apelin-36 (B1139625), apelin-17, and apelin-13 (B560349), with the number indicating the amino acid residue count. bachem.com A pyroglutamylated form of apelin-13, [Pyr¹]-apelin-13, is one of the most potent isoforms. tocris.com These various apelin isoforms are found in different tissues and are believed to have distinct biological activities. oup.com

In 2013, a second endogenous ligand for the APJ receptor was discovered, named Elabela (also known as Toddler or Apela). frontiersin.orgnih.govamegroups.org This peptide has very little sequence similarity to apelin. oup.com Elabela is also derived from a precursor protein and is processed into smaller active forms. amegroups.org The discovery of Elabela was significant as it helped to explain some of the phenotypic differences observed between apelin-knockout and APJ receptor-knockout animal models, suggesting that Elabela has unique roles, particularly during embryonic development. amegroups.org Both apelin and Elabela constitute a dual ligand system for the APJ receptor, each contributing to the regulation of the system's diverse functions. frontiersin.org

FeatureApelinElabela/Toddler
Year of Discovery 1998 frontiersin.orgfrontiersin.org2013 frontiersin.orgamegroups.org
Precursor Protein 77 amino acids bachem.com54 amino acids frontiersin.org
Common Isoforms Apelin-36, Apelin-17, Apelin-13, [Pyr¹]-Apelin-13 bachem.commdpi.comElabela-32, Elabela-21, Elabela-11 amegroups.org
Primary Discovery Context Adult bovine stomach tissue frontiersin.orgfrontiersin.orgZebrafish embryonic development frontiersin.orgamegroups.org

Rationale for Developing Synthetic APJ Receptor Agonists, including APJ Receptor Agonist 7

The therapeutic potential of activating the apelin-APJ system is vast, with implications for treating heart failure, pulmonary arterial hypertension, and metabolic disorders. jicrcr.comnih.gov However, the clinical use of the endogenous ligands, apelin and Elabela, is hampered by their very short half-lives, which limits them to infusion-based therapies. jci.org This significant drawback has driven the development of synthetic agonists for the APJ receptor.

The goal is to create molecules that are more stable, have better pharmacokinetic properties suitable for chronic administration, and can be administered orally. jci.orgmedchemexpress.com These synthetic agonists, which can be either peptide-based or small molecules, are designed to mimic the beneficial effects of the natural ligands. nih.govjci.org Some research has focused on creating "biased agonists" that selectively activate the beneficial G protein signaling pathways while avoiding the recruitment of β-arrestin, which can lead to receptor desensitization and potentially detrimental effects. nih.govpnas.org The development of compounds like this compound is part of this broader effort to harness the therapeutic power of the apelin-APJ system with drugs that are more practical for long-term clinical use. wipo.int

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46N4O4 B12407766 APJ receptor agonist 7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H46N4O4

Molecular Weight

550.7 g/mol

IUPAC Name

N-[(3S)-1-(cyclobutylamino)-5-cyclohexyl-1-oxopentan-3-yl]-1-cyclopentyl-5-(2,6-dimethoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C32H46N4O4/c1-39-28-16-9-17-29(40-2)31(28)27-21-26(35-36(27)25-14-6-7-15-25)32(38)34-24(19-18-22-10-4-3-5-11-22)20-30(37)33-23-12-8-13-23/h9,16-17,21-25H,3-8,10-15,18-20H2,1-2H3,(H,33,37)(H,34,38)/t24-/m0/s1

InChI Key

LOYFGOQECXZGSS-DEOSSOPVSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)NC5CCC5

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)NC(CCC4CCCCC4)CC(=O)NC5CCC5

Origin of Product

United States

Molecular and Cellular Pharmacology of Apj Receptor Agonist 7

APJ Receptor Binding and Activation by APJ Receptor Agonist 7

The initial steps in the mechanism of action for an APJ receptor agonist involve its binding to and activation of the receptor. These events are characterized by the agonist's binding affinity, specificity, and the kinetics of the receptor activation process.

Ligand binding affinity refers to the strength of the interaction between the agonist and the receptor, and it is a key determinant of the compound's potency. This is often quantified using metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Specificity refers to the ability of the agonist to bind preferentially to the APJ receptor over other receptors.

Specific quantitative data on the binding affinity (e.g., Ki or IC50 values) and the receptor specificity profile for this compound are not available in the published scientific literature.

Receptor activation kinetics describe the temporal dynamics of the agonist-receptor interaction, including the rates of association (kon) and dissociation (koff) of the ligand. These parameters influence the duration of the cellular signal initiated by the agonist.

Detailed studies characterizing the receptor activation kinetics for this compound have not been reported in peer-reviewed publications.

Intracellular Signaling Cascades Mediated by this compound

Upon activation by an agonist, the APJ receptor undergoes a conformational change that allows it to couple to and activate intracellular heterotrimeric G proteins. The specific G proteins involved determine the downstream signaling pathways that are engaged. The APJ receptor is known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq/11.

The engagement of different G protein subtypes leads to distinct cellular responses. An ideal characterization of an APJ agonist would involve quantifying its potency and efficacy for each of these pathways.

Activation of the Gαi/o pathway by the APJ receptor leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Modulation of cAMP levels influences a variety of cellular functions.

Experimental data quantifying the potency and efficacy of this compound in inhibiting adenylyl cyclase and modulating cAMP levels are not available in the scientific literature.

Coupling of the activated APJ receptor to the Gαq/11 pathway results in the activation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which acts as a key signaling event for many cellular processes.

Specific research findings detailing the ability of this compound to activate the PLC-β pathway and induce calcium mobilization have not been published.

Information on “this compound” is Not Available

Following a comprehensive search of publicly available scientific literature, no specific information or research data could be found for a compound designated as “this compound.” Consequently, it is not possible to generate the requested article on its molecular and cellular pharmacology according to the provided outline.

While the scientific literature contains extensive research on the APJ receptor and a variety of its agonists (including endogenous peptides like apelin and synthetic small molecules), the specific entity "this compound" does not appear in the retrieved sources. Therefore, the content for the requested sections and subsections cannot be provided.

Receptor Trafficking and Regulation Induced by this compound

Mechanisms of Receptor Desensitization

Upon sustained activation by an agonist, the APJ receptor, like many G protein-coupled receptors (GPCRs), undergoes desensitization, a process that attenuates the signaling response to prevent overstimulation. nih.govcoagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.govcoagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com

Following agonist binding, GRKs phosphorylate serine and threonine residues in the intracellular domains of the APJ receptor. nih.govcoagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com This phosphorylation event increases the receptor's affinity for β-arrestin proteins. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.comjicrcr.com The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its primary signaling cascade and dampening the immediate cellular response. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.comjicrcr.com

Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2. jicrcr.com This initiates the internalization of the receptor from the cell surface into intracellular vesicles, a process known as clathrin-mediated endocytosis. nih.govnih.gov The fate of the internalized receptor can vary; it may be dephosphorylated and recycled back to the cell membrane, leading to resensitization, or it may be targeted to lysosomes for degradation, resulting in receptor downregulation. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.comresearchgate.net

Interestingly, the specific isoform of the apelin peptide can influence the pattern of desensitization. For example, apelin-36 (B1139625) has been shown to induce persistent desensitization by trafficking the receptor to lysosomes via the Rab7 signaling pathway. researchgate.netfrontiersin.orgnih.gov In contrast, apelin-13 (B560349) may lead to a more transient desensitization, with the receptor being rapidly recycled back to the cell surface through the Rab4 pathway. researchgate.netfrontiersin.orgnih.gov Some studies suggest that for certain agonists, APJ receptor internalization is dependent on GRK2, dynamin, and EPS15, but can be independent of β-arrestin1. nih.govnih.gov

Functional Selectivity and Biased Agonism of this compound

The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.gov For the APJ receptor, this typically involves differential activation of the G protein-dependent pathway versus the β-arrestin-dependent pathway. nih.govbiomolther.org While no data exists for "this compound," extensive research has been conducted on biased agonism for other APJ agonists.

Differential Activation of G Protein-Dependent vs. β-Arrestin-Dependent Pathways

APJ receptor agonists can be classified based on their ability to engage G proteins (typically Gαi/o) and/or β-arrestins. jicrcr.comjicrcr.com

Balanced Agonists : Endogenous apelin peptides are generally considered balanced agonists, activating both G protein and β-arrestin pathways. patsnap.com

G Protein-Biased Agonists : These ligands show a preference for activating G protein signaling with reduced or minimal recruitment of β-arrestin. nih.govbiomolther.org For instance, the apelin fragment K16P (apelin-17 with the C-terminal phenylalanine deleted) maintains G protein activation but has a significantly reduced ability to recruit β-arrestin. nih.gov Similarly, the small molecule MM07 is a G protein-biased agonist. biomolther.org The development of such agonists is of therapeutic interest, as chronic stimulation leading to β-arrestin-mediated desensitization and internalization could limit clinical efficacy. biomolther.orgstructuretx.com

β-Arrestin-Biased Agonists : Conversely, some ligands may preferentially activate β-arrestin pathways. The flavonoid (-)-epicatechin (B1671481) has been proposed to act as a biased agonist that favors β-arrestin recruitment at the APJ receptor. mdpi.com

The structural basis for this bias is an area of active research, with specific amino acid interactions between the agonist and the receptor thought to stabilize distinct receptor conformations that favor coupling to either G proteins or β-arrestins. patsnap.comresearchgate.net

Implications for Downstream Cellular Responses

The pathway preferentially activated by a biased agonist has significant consequences for the resulting cellular and physiological effects.

G Protein-Mediated Responses : Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. jicrcr.comjicrcr.com This pathway is often associated with beneficial cardiovascular effects, such as vasodilation and enhanced cardiac contractility. patsnap.comportlandpress.com G protein signaling also activates other important pathways like the PI3K/Akt and MAPK/ERK cascades, which promote cell survival and proliferation. jicrcr.comjicrcr.com

β-Arrestin-Mediated Responses : Beyond its role in desensitization, β-arrestin can act as a signal transducer itself, initiating G protein-independent signaling cascades. jicrcr.comnih.gov β-arrestin-dependent signaling at the APJ receptor has been linked to the activation of ERK and Src pathways, which can mediate long-term responses like tissue repair. jicrcr.com However, some evidence suggests that β-arrestin signaling may also contribute to adverse effects, such as cardiac hypertrophy. patsnap.comresearchgate.netportlandpress.com Therefore, G protein-biased agonists are being investigated to potentially harness the therapeutic benefits of APJ activation while avoiding undesirable β-arrestin-mediated effects. structuretx.comresearchgate.net

Signaling PathwayKey MediatorsAssociated Cellular ResponsesPotential Physiological Outcomes
G Protein-DependentGαi/o, PI3K/Akt, MAPK/ERKInhibition of cAMP, cell survival, proliferation, anti-apoptosisCardioprotection, vasodilation, enhanced cardiac contractility
β-Arrestin-Dependentβ-arrestin, GRKs, ERK, SrcReceptor internalization, G protein-independent signalingReceptor desensitization, potential for cardiac hypertrophy, tissue repair

Receptor Heterodimerization and Cross-Talk with Other Systems

The APJ receptor can form heterodimers with other GPCRs, which adds another layer of complexity to its signaling and function. nih.gov This interaction can modulate the pharmacological properties and downstream signaling of the involved receptors.

APJ-AT1 Receptor Interactions

The APJ receptor shares significant structural homology with the angiotensin II type 1 receptor (AT1R). jicrcr.comjci.org These two receptors are often co-expressed in the same tissues and mediate opposing physiological effects, with the apelin/APJ system often counteracting the actions of the renin-angiotensin system. jci.orgnih.govjci.org

Research has confirmed that APJ and AT1R can physically interact to form heterodimers. nih.govjci.org This heterodimerization appears to be a key mechanism for the cross-talk between these two systems. Studies using co-immunoprecipitation and resonance energy transfer techniques have shown that apelin binding to APJ can induce or stabilize the APJ-AT1R heterodimer. nih.gov This interaction leads to a negative allosteric modulation of AT1R function, meaning that activation of APJ inhibits AT1R signaling. nih.gov Specifically, apelin-induced heterodimerization can decrease the binding affinity of angiotensin II to the AT1R and reduce its ability to activate downstream signaling pathways, such as G protein activation and β-arrestin recruitment. nih.gov This provides a molecular basis for how apelin can antagonize the pathological effects of angiotensin II in cardiovascular diseases. nih.govjci.org

APJ-κ-Opioid Receptor Interactions

The APJ receptor has also been shown to form heterodimers with the κ-opioid receptor (KOR). nih.gov Both receptors are involved in regulating the cardiovascular and central nervous systems. nih.govresearchgate.net The formation of APJ-KOR heterodimers has been demonstrated in cell lines using co-immunoprecipitation and bioluminescence resonance energy transfer (BRET) assays. nih.gov

Modulation of Angiotensin II Signaling Pathways

The APJ receptor, a G-protein-coupled receptor (GPCR), and its ligands are recognized as crucial counter-regulators of the renin-angiotensin system (RAS), particularly the pathological effects mediated by angiotensin II (Ang II) through its type 1 receptor (AT1R). nih.govnih.govresearchgate.net Activation of the APJ receptor by agonists initiates a complex interplay that modulates Ang II signaling at both the receptor and post-receptor levels. This interaction is a key area of investigation for therapeutic interventions in cardiovascular diseases where the RAS is pathologically overactive. mdpi.com

A primary mechanism underlying this modulation is the direct physical interaction between the APJ receptor and the AT1R. jci.org Studies utilizing co-immunoprecipitation and bioluminescence or fluorescence resonance energy transfer (BRET/FRET) have confirmed that these two receptors can form heterodimers in various cell types. nih.govjci.org The formation of these APJ:AT1R heterodimer complexes is a dynamic process that significantly alters the functional and pharmacological properties of the AT1R. nih.gov

Activation of the APJ receptor by an agonist, such as the endogenous peptide apelin, induces a conformational change that promotes this heterodimerization. nih.gov This agonist-dependent interaction leads to negative allosteric modulation of the AT1R. nih.gov Consequently, the AT1R is forced into a low-affinity state, which reduces the binding of its ligand, Angiotensin II. nih.gov This allosteric inhibition effectively dampens the ability of Ang II to activate its receptor and trigger downstream signaling cascades. nih.gov

The functional consequences of this APJ-mediated antagonism extend to critical intracellular signaling pathways activated by Ang II. Research has demonstrated that APJ receptor activation can significantly suppress Ang II-induced cellular responses. For example, in cells co-expressing both receptors, the presence of an APJ agonist dose-dependently decreases the maximal response of Ang II-stimulated inositol phosphate (B84403) (IP₁) production, a key second messenger in the Gαq pathway. nih.gov Similarly, the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, which is heavily implicated in Ang II-induced cellular growth and hypertrophy, is markedly attenuated. jci.orgresearchgate.net

Interestingly, some evidence suggests that the APJ receptor can exert an inhibitory effect on AT1R signaling even in the absence of an agonist. jci.orgresearchgate.net Studies have shown that the mere co-expression of the APJ receptor can suppress Ang II-induced ERK1/2 phosphorylation. jci.orgresearchgate.net This ligand-independent function is reportedly abolished upon activation by an APJ agonist, indicating a multifaceted regulatory relationship. researchgate.net

The antagonistic interplay between the APJ and AT1R signaling pathways is summarized in the tables below, highlighting the effects on key signaling molecules and cellular outcomes.

Table 1: Effect of APJ Receptor Activation on AT1R Downstream Signaling Pathways

Signaling Pathway/Molecule Effect of APJ Receptor Agonist on Ang II-Induced Activation Cellular Process
Inositol Phosphate (IP₁) Production Inhibition Gαq-mediated signaling, Calcium mobilization
ERK1/2 Phosphorylation Attenuation Cell growth, proliferation, hypertrophy
β-arrestin Recruitment Inhibition Receptor desensitization, G-protein independent signaling

Table 2: Modulation of Angiotensin II-Mediated Cellular and Physiological Responses by APJ Receptor Agonism

Ang II-Induced Response Modulatory Effect of APJ Receptor Agonism Supporting Findings
Vasoconstriction/Pressor Response Counteracted APJ activation leads to vasodilation and hypotensive effects, blunting the pressor action of Ang II. nih.gov
Atherosclerosis Abrogated Co-infusion of apelin with Ang II was found to prevent the development of atherosclerosis in mouse models. jci.orgnih.gov
Aneurysm Formation Inhibited Apelin signaling blocked Ang II-induced abdominal aortic aneurysm formation. nih.gov
Cardiac Hypertrophy Attenuated APJ activation can abolish Ang II-induced hypertrophic responses in cultured myocytes. frontiersin.org However, some chronic in vivo studies report no significant effect on Ang II-induced hypertrophy. nih.govbohrium.com

Preclinical Efficacy of Apj Receptor Agonist 7 in Disease Models

Cardiovascular System Pathologies

Heart Failure Models

The apelin-APJ system is a critical regulator of cardiovascular physiology. oup.com Agonism of the APJ receptor is being explored as a novel therapeutic approach for heart failure, a condition with a poor prognosis despite optimal care. jci.orgnih.gov The endogenous ligands for APJ, apelin and ELABELA, have demonstrated the ability to improve cardiac function in nonclinical models; however, their short half-life limits their therapeutic utility for chronic conditions. nih.gov The development of small-molecule APJ agonists, such as APJ receptor agonist 7, offers a potential solution with more favorable drug-like properties. jci.orgnih.govresearchgate.net

A significant finding in preclinical heart failure models is the ability of this compound to improve key indicators of cardiac function, such as cardiac output and ejection fraction.

In various rat models of cardiac dysfunction, acute and chronic administration of small-molecule APJ agonists resulted in a sustained increase in cardiac output. ahajournals.orgstructuretx.comnih.govnih.govahajournals.org For instance, in anesthetized instrumented rats, short-term infusion led to a 10-15% increase in cardiac output without a corresponding increase in heart rate. ahajournals.orgnih.govahajournals.org Similarly, in models of hypertensive heart disease, oral administration of an APJ agonist increased stroke volume and cardiac output to levels seen in healthy animals. ahajournals.orgnih.gov

The table below summarizes the effects of an APJ agonist on hemodynamic parameters in a rat model of renal hypertension.

ParameterVehicle ControlThis compoundChange
Stroke VolumeDecreasedIncreased to healthy levelsImprovement
Cardiac OutputDecreasedIncreased to healthy levelsImprovement
Heart RateNo significant changeNo significant changeNeutral
Ejection FractionReducedNumerical increases observedImprovement

This table illustrates the functional improvements in cardiac output and stroke volume observed with APJ receptor agonist administration in a preclinical model of heart failure. ahajournals.orgahajournals.orgnih.gov

Chronic activation of stress signals following a cardiac injury can lead to maladaptive structural remodeling, including fibrosis, which contributes to the progression of heart failure. jci.orgnih.gov APJ receptor agonists have shown potential in mitigating these effects.

Following a myocardial infarction (MI), the apelin-APJ system plays a role in the heart's response and recovery. nih.gov Studies in rat models of MI-induced heart failure have demonstrated the therapeutic potential of APJ receptor agonists.

Acute intravenous infusion of a small-molecule APJ agonist improved cardiac function in rats 6-8 weeks after an MI. jci.org Chronic administration has also been shown to reduce collagen burden and improve cardiac function in post-MI models. jci.org The cardioprotective effects of APJ activation include limiting the infarct size and improving post-ischemic contractile recovery. nih.gov Treatment with apelin-13 (B560349), a natural ligand of the APJ receptor, has been shown to promote a dramatic improvement of cardiac function in mice post-MI, associated with an upregulation of factors that promote myocardial angiogenesis. nih.gov

Pulmonary Hypertension Models

Pulmonary hypertension (PH) is a severe condition characterized by pathological vascular remodeling and increased pressure in the pulmonary arteries, leading to right ventricular hypertrophy and failure. frontiersin.orgnih.gov The apelin-APJ system is a key regulator in pulmonary and cardiovascular tissue, making it an attractive therapeutic target for PH. structuretx.comnih.gov

In preclinical rodent models of PH, APJ receptor agonists have demonstrated significant efficacy. Acute administration led to an improvement in cardiac output without an increase in heart rate. structuretx.com With chronic administration, these agonists were shown to ameliorate pulmonary vascular remodeling and reduce cardiac hypertrophy. structuretx.com In a Sugen/hypoxia-induced rat model of pulmonary arterial hypertension (PAH), a G protein-biased apelin receptor agonist beneficially reduced right ventricular systolic pressure, reversed right ventricle hypertrophy, and significantly reversed pulmonary vessel muscularization. frontiersin.orgnih.gov These findings highlight the potential of this compound as a therapy for pulmonary diseases like PAH. structuretx.com

The table below summarizes the effects of a biased APJ agonist in a rat model of pulmonary arterial hypertension.

ParameterDisease Model ControlThis compoundOutcome
Right Ventricular Systolic Pressure (RVSP)ElevatedReducedBeneficial
Right Ventricle HypertrophyPresentReduced/ReversedBeneficial
Pulmonary Vascular RemodelingPresentAmelioratedBeneficial
Pulmonary Vessel MuscularizationIncreasedReversedBeneficial

This table shows the positive effects of a biased APJ receptor agonist on key pathological features in a preclinical model of pulmonary arterial hypertension. structuretx.comfrontiersin.orgnih.gov

Angiogenesis and Vascular Repair

No preclinical data is available for this compound in relation to angiogenesis or vascular repair.

Vasodilation and Vascular Tone Regulation

There are no specific findings on the effects of this compound on vasodilation and the regulation of vascular tone.

Metabolic Disorders

Insulin (B600854) Sensitivity Modulation

Information regarding the modulation of insulin sensitivity by this compound is not available in published preclinical studies.

Glucose and Lipid Metabolism Regulation

No data could be retrieved concerning the effects of this compound on the regulation of glucose and lipid metabolism.

Obesity Models and Body Composition Effects

Preclinical studies detailing the effects of this compound in obesity models or on body composition have not been identified.

Pulmonary Pathologies

There is no available preclinical research on the efficacy of this compound in any models of pulmonary pathologies.

Information Not Available for "this compound"

Following a comprehensive search of publicly available scientific literature and research databases, no specific information was found for a compound designated as "this compound." Consequently, it is not possible to generate the requested article detailing its preclinical efficacy in disease models.

The outlined sections and subsections require specific research findings, data tables, and detailed mechanistic insights that are not available for a compound with this name. The scientific community has investigated numerous agonists of the apelin receptor (APJ), and these are typically identified by specific alphanumeric codes or chemical names in publications. The term "this compound" does not correspond to any identifiable compound in the existing body of scientific research.

Therefore, the requested article on the preclinical efficacy of "this compound" in pulmonary fibrosis and neurological pathologies cannot be provided.

An article on the preclinical efficacy of a specific compound named "this compound" cannot be generated at this time. A thorough review of the available scientific literature did not yield specific data corresponding to a molecule with this exact designation.

The apelin receptor (APJ) is a significant target in drug discovery, and numerous agonists have been developed and are currently under investigation for a variety of therapeutic applications. Research has been conducted on several named APJ receptor agonists, including MM07, CMF-019, AMG986, BMS-986224, CLR325, ANPA-0073, ANPA-0137, and azelaprag, showing promise in preclinical models of cardiovascular and metabolic diseases.

However, specific preclinical data on "this compound" relating to its effects on pain modulation, fluid homeostasis, cellular survival, or thrombosis are not available in the public domain. It is possible that "this compound" is an internal designation for a compound not yet disclosed in published research, a developmental codename that has since been changed, or a misnomer for another APJ receptor agonist.

Without specific research findings for a compound explicitly identified as "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and focus. Further clarification on the compound's identity or an alternative designation would be necessary to proceed with generating the requested content.

Advanced Preclinical Research Methodologies and Compound Development

In Vitro Characterization Techniques for APJ Receptor Agonist 7

A variety of in vitro assays are employed to meticulously define the molecular interactions and cellular consequences of APJ receptor activation by this compound. These techniques are crucial for understanding the compound's mechanism of action and for comparing its properties to endogenous ligands like apelin.

Radioligand binding assays are fundamental for quantifying the affinity of this compound for the APJ receptor. These competitive binding experiments typically utilize membranes prepared from cell lines engineered to stably express the human APJ receptor, such as Human Embryonic Kidney 293 (HEK293) cells. ahajournals.orgnih.gov The assay measures the ability of increasing concentrations of the unlabeled this compound to displace a radiolabeled ligand, such as [³H] Apelin-13 (B560349) or [¹²⁵I]-Apelin-13, from the receptor. ahajournals.orgeurofinsdiscovery.com The data generated allows for the determination of the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are inverse measures of binding affinity. For this compound, these assays have demonstrated a high affinity for the APJ receptor. For instance, a potent nonpeptidic APJ agonist, BMS-986224, was shown to have a Kd of 0.3 nmol/L. ahajournals.orgnih.gov

Table 1: Radioligand Binding Affinity of this compound

Parameter Value Cell Line Radioligand

| Kd | 0.3 nmol/L | HEK293 | [³H] Apelin-13 |

This table is interactive. Click on the headers to sort.

Following confirmation of binding, a panel of cell-based functional assays is used to characterize the downstream signaling pathways initiated by this compound. The APJ receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. eurofinsdiscovery.comnih.gov

cAMP Inhibition Assays: These assays measure the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin. Studies in CHO-K1 or HEK293 cells expressing the human APJ receptor show that this compound potently inhibits cAMP production. The half-maximal effective concentration (EC₅₀) is a key parameter derived from these experiments. For example, the small-molecule agonist BMS-986224 fully inhibited forskolin-mediated cAMP production with an EC₅₀ value for human APJ of 0.02 nmol/L. nih.gov

ERK Phosphorylation: Activation of the APJ receptor can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. ahajournals.orgnih.gov Western blot analysis or specific immunoassays are used to quantify the levels of phosphorylated ERK (pERK) in cells treated with this compound. This provides insight into the compound's ability to engage G-protein-dependent signaling cascades that regulate cell growth and proliferation. nih.gov

β-arrestin Recruitment: GPCR activation also triggers the recruitment of β-arrestin proteins, which play a critical role in receptor desensitization, internalization, and G-protein-independent signaling. eurofinsdiscovery.comahajournals.org Assays, such as the PathHunter β-Arrestin assay, are used to measure the recruitment of β-arrestin to the activated APJ receptor. eurofinsdiscovery.comnih.gov Some agonists may show a bias towards either G-protein signaling or β-arrestin recruitment. ahajournals.orgportlandpress.com For instance, the agonist MM07 was found to be approximately 790-fold less potent in β-arrestin recruitment assays compared to [Pyr¹]apelin-13, indicating a G-protein pathway bias. ahajournals.org In contrast, a compound like BMS-986224 demonstrated a lack of signaling bias relative to [Pyr¹]apelin-13. ahajournals.orgnih.gov

Receptor Internalization: Ligand-induced receptor internalization is another consequence of β-arrestin recruitment. ahajournals.org This process is quantified using techniques like high-content imaging or specific enzyme-fragment complementation assays. The potency of this compound in inducing receptor internalization is determined by generating concentration-response curves. ahajournals.orgnih.gov

Calcium Mobilization: APJ receptor activation can also lead to the mobilization of intracellular calcium, often by coupling to the promiscuous Gαq16 protein in engineered cell lines. dovepress.com This response is measured using fluorescent calcium-sensitive probes in a high-throughput format, providing a robust method for screening and characterizing agonist function. dovepress.combiorxiv.org

Table 2: Functional Potency of this compound in Cell-Based Assays

Assay Parameter Value (Human APJ)
cAMP Inhibition EC₅₀ 0.02 nmol/L
β-Arrestin Recruitment EC₅₀ 0.15 nmol/L
Receptor Internalization EC₅₀ 0.20 nmol/L

| Calcium Mobilization | EC₅₀ | ~7 nM |

This table is interactive. Click on the headers to sort.

To directly measure the activation of G-proteins, GTPγS binding assays are performed. This assay quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. It provides a direct measure of G-protein engagement. Small-molecule agonists have been shown to be potent in the GTPγS assay, with some being more potent relative to the endogenous ligand pyr-apelin-13. researchgate.net Additionally, Bioluminescence Resonance Energy Transfer (BRET)-based biosensor assays can be used to study the activation of specific G-protein subtypes in live cells, confirming the signaling profile of the agonist. ahajournals.orgnih.gov

To understand the broader biological context of APJ receptor activation, techniques that measure changes in gene and protein expression are utilized.

RNAscope: This is a highly sensitive in situ hybridization technique used to visualize APJ mRNA expression within tissues. Studies using RNAscope have shown the enrichment of APJ mRNA in specific cell types, such as capillary endothelial cells in the rat lung and heart, providing a detailed map of receptor distribution.

Western Blot: This technique is used to quantify the expression levels of specific proteins in cells or tissues following treatment with this compound. For example, in an oxygen-induced retinopathy mouse model, Western blot analysis was used to measure the expression of downstream signaling proteins like phosphorylated mTOR, Akt, and Erk to understand the pathways involved in pathological angiogenesis. arvojournals.orgnih.gov It can also be used to confirm the physical interaction between the APJ receptor and other receptors, such as the Angiotensin II receptor, by using co-immunoprecipitation followed by Western blotting. nih.gov

In Vivo Animal Models and Phenotyping Strategies

Following comprehensive in vitro characterization, this compound is advanced into in vivo animal models to evaluate its physiological effects in a complex biological system.

Rodents are extensively used in preclinical studies due to their physiological similarities to humans and the availability of well-established disease models. patsnap.com

Rat Models: Anesthetized, instrumented rats are used for acute studies to assess immediate cardiovascular effects, such as changes in cardiac output and heart rate. ahajournals.orgnih.gov For chronic studies, models like the renal hypertensive rat (RHR) are employed to investigate the long-term effects of this compound on conditions such as cardiac hypertrophy and decreased cardiac output. ahajournals.orgnih.gov

Mouse Models: A variety of mouse models are utilized to study the role of the APJ receptor in different pathologies.

Genetically Modified Mice: Mice with genetic modifications, such as a biased APJ receptor (e.g., I107A mutant), help to dissect the specific contributions of G-protein versus β-arrestin signaling pathways to physiological functions. portlandpress.com

Disease-Specific Models:

The oxygen-induced retinopathy (OIR) mouse model is used to study the role of the apelin/APJ system in pathological retinal angiogenesis. arvojournals.orgnih.gov

ApoE-knockout mice are used as a model for atherosclerosis and Angiotensin II-induced abdominal aortic aneurysm formation to investigate the potential of APJ agonists to counteract these vascular diseases. nih.gov

Models of pulmonary hypertension and pulmonary fibrosis are used to assess the efficacy of APJ agonists in treating these conditions.

Phenotyping in these models involves a range of techniques, including echocardiography to assess cardiac function, telemetry to monitor blood pressure, histological analysis to examine tissue remodeling and fibrosis, and molecular analyses of tissue samples to measure gene and protein expression changes. ahajournals.org

Telemetry and Hemodynamic Monitoring

In the preclinical assessment of novel APJ receptor agonists, telemetry is a critical tool for continuous and long-term monitoring of cardiovascular parameters in conscious, freely moving animal models. This methodology allows for the collection of real-time data on hemodynamic variables such as blood pressure, heart rate, and cardiac output without the confounding effects of anesthesia or restraint. For instance, in studies involving G-protein biased APJ agonists, telemetry has been employed to demonstrate a lack of effect on mean arterial pressure, a differentiating feature from the endogenous ligand apelin which is known to reduce blood pressure structuretx.com. This continuous monitoring is essential for understanding the full pharmacodynamic profile of a new chemical entity targeting the APJ receptor.

Advanced hemodynamic monitoring can provide a detailed assessment of a compound's effects on cardiovascular function. For example, in studies with other small-molecule APJ agonists, short-term infusions have been shown to increase cardiac output by 10-15% without affecting heart rate in anesthetized rat models nih.gov. These detailed hemodynamic assessments are crucial for establishing the therapeutic potential of APJ receptor agonists in conditions such as heart failure.

Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive imaging technique widely used in preclinical studies to assess the effects of APJ receptor agonists on cardiac structure and function. This method allows for the serial evaluation of parameters such as left ventricular ejection fraction (LVEF), stroke volume, and cardiac output. In preclinical models of cardiac hypertrophy and decreased cardiac output, echocardiography has been utilized to demonstrate that chronic administration of certain oral APJ agonists can increase stroke volume and cardiac output to levels observed in healthy animals nih.govahajournals.org. These assessments are vital for determining the long-term efficacy and impact of a novel agonist on cardiac performance in disease states.

Genetic Manipulation Models (e.g., APJ Knockout Animals)

The use of genetically modified animal models, such as APJ knockout (APJ-/-) mice, is instrumental in validating the mechanism of action of a novel APJ receptor agonist. These models, which lack the APJ receptor, allow researchers to confirm that the observed pharmacological effects of a compound are indeed mediated through this specific receptor. Studies using APJ-/- mice have been crucial in elucidating the physiological role of the apelin-APJ system in fluid homeostasis nih.gov. By administering a novel APJ agonist to both wild-type and APJ knockout animals and observing a response only in the wild-type group, researchers can definitively attribute the compound's activity to its interaction with the APJ receptor.

Structure-Activity Relationship (SAR) Studies and Lead Optimization for this compound

As no information is available for a compound specifically named "this compound," this section will provide a general overview of the SAR and lead optimization processes for small-molecule APJ receptor agonists.

Design and Synthesis of Analogs

The development of potent and selective small-molecule APJ receptor agonists typically begins with a high-throughput screening campaign to identify initial hit compounds jci.orgrti.org. Once a promising scaffold is identified, medicinal chemists undertake a systematic process of designing and synthesizing a series of analogs to improve potency, selectivity, and pharmacokinetic properties rti.org. This process involves making targeted modifications to the chemical structure of the lead compound. For example, the systematic modification of a novel pyrazole-based agonist led to the identification of an orally bioavailable compound with improved agonist potency and favorable pharmacokinetic properties rti.org. The goal of this iterative process is to develop a candidate molecule with the desired therapeutic profile.

Optimization for Potency, Selectivity, and Functional Profile

The development of potent and selective APJ receptor agonists is a critical step in advancing therapeutic agents for cardiovascular and other diseases. The optimization process for a theoretical "this compound" would draw upon established principles of medicinal chemistry and structure-activity relationship (SAR) studies, similar to those employed for other compounds in this class. This involves iterative chemical modifications to enhance binding affinity for the APJ receptor, improve selectivity over other receptors, and fine-tune the functional response to elicit the desired therapeutic effect.

A primary goal in the optimization of APJ receptor agonists is to achieve high potency, typically measured by the half-maximal effective concentration (EC₅₀) or binding affinity (Kᵢ or Kₐ). Early efforts in the field identified the endogenous peptide apelin as the ligand for the G protein-coupled receptor APJ. However, the therapeutic utility of native apelin is limited by its short half-life. researchgate.net This led to the development of more stable peptide analogs and small-molecule agonists.

For instance, the journey to discover potent non-peptidic agonists often begins with high-throughput screening to identify initial hits. One such effort identified a drug-like small molecule agonist with a functional EC₅₀ value of 21.5 ± 5 μM and a binding affinity (Kᵢ) of 5.2 ± 0.5 μM. rti.org Through initial structure-activity studies, a subsequent compound was developed that demonstrated a 27-fold enhancement in potency, achieving a sub-micromolar full agonist profile with an EC₅₀ of 800 ± 0.1 nM and a Kᵢ of 1.3 ± 0.3 μM. rti.org

Further optimization often focuses on mimicking the C-terminal portion of apelin-13, which is crucial for receptor interaction. jci.org This approach has led to the discovery of potent small-molecule APJ agonists with activity comparable to the endogenous ligand. jci.org For example, the small molecule agonist BMS-986224 was identified through extensive optimization of a high-throughput screening lead and demonstrated a potent Kₐ of 0.3 nmol/L. ahajournals.org

Selectivity is another critical parameter. The APJ receptor shares moderate sequence homology with the angiotensin II type 1 (AT1) receptor, making off-target effects a concern. nih.gov Therefore, screening for activity against the AT1 receptor is a standard part of the optimization process. The small molecule agonist ML233, for example, was found to be over 21-fold more selective for the APJ receptor than for the AT1 receptor. nih.gov

The functional profile of an agonist refers to its ability to activate specific downstream signaling pathways. The APJ receptor is known to couple to G proteins (Gαi) to inhibit cyclic AMP (cAMP) production and also to recruit β-arrestin, leading to receptor internalization. nih.gov Some research has explored the development of "biased" agonists that preferentially activate one pathway over another. For instance, compounds ANPA-0073 and ANPA-0137 were developed as G protein-biased agonists with significantly less potency for β-arrestin signaling and receptor internalization. This biased agonism is being investigated to potentially minimize receptor tachyphylaxis and avoid β-arrestin-associated pharmacology. In contrast, other agonists like BMS-986224 were found to be unbiased, closely mimicking the signaling profile of (Pyr¹)apelin-13. ahajournals.org

The table below summarizes the potency and selectivity data for several reported APJ receptor agonists, illustrating the outcomes of various optimization strategies.

CompoundTypePotency (EC₅₀/Kᵢ/Kₐ)SelectivityFunctional Profile
Initial Hit rti.orgSmall MoleculeEC₅₀: 21.5 ± 5 μM, Kᵢ: 5.2 ± 0.5 μM-Full Agonist
Optimized Compound rti.orgSmall MoleculeEC₅₀: 800 ± 0.1 nM, Kᵢ: 1.3 ± 0.3 μM-Full Agonist
ML233 nih.govSmall MoleculeEC₅₀: 3.7 μM>21-fold vs. AT1 ReceptorFunctional Agonist
BMS-986224 ahajournals.orgSmall MoleculeKₐ: 0.3 nmol/LHighly selective for APJUnbiased Agonist
ANPA-0073 Small Molecule--G protein-biased
ANPA-0137 Small Molecule--G protein-biased

Translational Perspectives and Future Research Directions for Apj Receptor Agonist 7

Comparative Preclinical Pharmacology with Endogenous Ligands and Other Synthetic Agonists

The preclinical pharmacological profile of APJ receptor agonist 7 has been characterized to understand its interaction with the APJ receptor compared to endogenous ligands and other synthetic molecules. Endogenous ligands include various isoforms of apelin (e.g., apelin-13) and Elabela (also known as toddler), which activate the APJ receptor to modulate physiological processes. jicrcr.com

This compound, as a synthetic small molecule, has been designed to mimic the activity of these endogenous peptides, particularly the C-terminal portion of apelin-13 (B560349), while offering more favorable drug-like properties. jci.org In vitro assays demonstrate that small-molecule agonists can be potent activators of the APJ receptor, often with binding affinities and functional potencies comparable to or even exceeding that of endogenous ligands like (Pyr1)apelin-13. jci.orgahajournals.org For instance, the small-molecule agonist BMS-986224 was found to be a potent agonist with a Kd of 0.3 nmol/L and an EC50 for cAMP inhibition of 0.02 nmol/L, similar to (Pyr1)apelin-13. ahajournals.org

A key area of pharmacological comparison is signaling bias. The APJ receptor signals through both G protein-dependent pathways, which are often associated with therapeutic effects, and β-arrestin-mediated pathways, which can lead to receptor internalization and desensitization. structuretx.comfrontiersin.org Some synthetic agonists are designed to be "biased," preferentially activating the G-protein signaling cascade while having less potency for β-arrestin recruitment. structuretx.com For example, the agonists ANPA-0073 and ANPA-0137 were found to be biased for G-protein signaling with significantly less potency for β-arrestin signaling and receptor internalization compared to the apelin peptide. structuretx.com This biased agonism aims to minimize receptor tachyphylaxis and avoid potential adverse effects associated with β-arrestin activation. structuretx.com In contrast, other synthetic agonists like BMS-986224 have been shown to recapitulate the signaling properties of (Pyr1)apelin-13 without significant bias. ahajournals.org

CompoundTypeBinding Affinity (Kd)Functional Potency (EC50, cAMP inhibition)Signaling Profile
(Pyr1)apelin-13Endogenous Peptide LigandNot specified~0.05 nmol/LBalanced G-protein and β-arrestin activation
BMS-986224Synthetic Small Molecule0.3 nmol/L0.02 nmol/LBalanced; similar to (Pyr1)apelin-13
ANPA-0073Synthetic Small MoleculeNot specifiedNot specifiedG-protein biased
MM07Synthetic Peptide Agonist172-300 nMNot specifiedG-protein biased (~1300-fold selectivity)

Role of this compound in Addressing Limitations of Peptide Agonists

The primary motivation for developing small-molecule agonists like this compound is to overcome the inherent limitations of endogenous peptide agonists. jci.orgahajournals.org While apelin peptides have demonstrated efficacy in preclinical and acute clinical settings, their therapeutic potential for chronic diseases is severely restricted by several factors:

Short Half-Life: Endogenous apelin peptides are rapidly degraded by enzymes in the bloodstream, resulting in a very short half-life that limits their duration of action. jci.orgahajournals.orgresearchgate.net

Poor Oral Bioavailability: As peptides, they are susceptible to enzymatic degradation in the gastrointestinal tract and have poor membrane permeability, necessitating intravenous administration. jci.orgstructuretx.com This is impractical for the long-term management of chronic conditions.

Receptor Tachyphylaxis: Continuous stimulation of the APJ receptor by peptide agonists can lead to β-arrestin-mediated receptor internalization and desensitization (tachyphylaxis), reducing the therapeutic effect over time. structuretx.comfrontiersin.org

This compound, as a non-peptidic small molecule, is designed to address these challenges. Small molecules can be engineered to have improved pharmacokinetic profiles, including enhanced metabolic stability, a longer half-life, and oral bioavailability. ahajournals.orgresearchgate.net This allows for more convenient administration routes and sustained therapeutic exposure, which is crucial for treating chronic diseases like heart failure or pulmonary hypertension. ahajournals.org Furthermore, the development of G-protein biased agonists aims to circumvent the issue of receptor desensitization, potentially leading to a more durable therapeutic response with chronic administration. structuretx.comfrontiersin.org

Identification of Novel Preclinical Research Targets and Therapeutic Avenues

Preclinical research with APJ receptor agonists has identified several promising therapeutic avenues beyond initial cardiovascular applications. The widespread distribution of the APJ receptor in tissues including the heart, lungs, kidneys, and adipose tissue suggests its involvement in a variety of physiological and pathological processes. jicrcr.comnih.gov

Heart Failure: Heart failure remains a primary target. jci.org Preclinical studies with orally bioavailable agonists have shown sustained increases in cardiac output and stroke volume in animal models of cardiac disease. ahajournals.org In a rat myocardial infarction model, chronic oral dosing of an APJ agonist improved diastolic function. jci.org These results support the continued evaluation of APJ agonists for heart failure, including heart failure with preserved ejection fraction (HFpEF). researchgate.net

Metabolic Disorders: The apelin/APJ system is also implicated in metabolism. jicrcr.com APJ activation can improve glucose uptake and insulin (B600854) sensitivity. jicrcr.com This has led to the exploration of APJ agonists, sometimes in combination with other agents like GLP-1 receptor agonists, for treating obesity and type 2 diabetes. endocrine-abstracts.orgresearcher.life Preclinical studies suggest that APJ agonism may help preserve lean muscle mass during weight loss, addressing a key unmet need in obesity treatment. researcher.life

Other Potential Avenues: The apelin/APJ system's role in angiogenesis, fluid homeostasis, and neuroprotection opens up further research possibilities in areas such as ischemic tissue repair and liver fibrosis. nih.govjicrcr.com

Advanced Preclinical Development Strategies for this compound (e.g., IND-enabling studies)

Advancing this compound from a promising preclinical candidate to a clinical therapeutic requires a rigorous program of advanced preclinical development, culminating in Investigational New Drug (IND)-enabling studies. These studies are mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) to ensure a drug is reasonably safe for initial testing in humans. als.net

The primary components of an IND-enabling program for this compound would include:

Pharmacology Studies: These studies confirm the drug's mechanism of action and evaluate its effects in relevant animal models of disease, such as the pulmonary hypertension and heart failure models mentioned previously. ahajournals.orgstructuretx.comals.net The goal is to establish proof-of-concept for efficacy.

ADME Studies: Absorption, Distribution, Metabolism, and Excretion (ADME) studies characterize the pharmacokinetic profile of the compound. als.net Researchers determine how the drug is absorbed, where it distributes in the body, how it is metabolized, and how it is eliminated. This information is critical for determining a starting dose and schedule for human trials.

Toxicology Studies: A comprehensive set of toxicology studies is conducted to identify potential risks to humans. als.net These are performed in at least two animal species (one rodent, one non-rodent) and involve both single-dose and repeated-dose administrations to assess for acute and chronic toxicity.

All IND-enabling toxicology and ADME studies must be conducted in compliance with Good Laboratory Practices (GLP), a set of regulations that ensures the quality and integrity of the data. als.net The successful completion of these studies, demonstrating a favorable risk-benefit profile, is essential for gaining regulatory approval to initiate Phase 1 clinical trials in human volunteers. als.net The progression of compounds like ANPA-0073 through Phase 1 studies indicates that small-molecule APJ agonists can successfully navigate this preclinical development pathway. structuretx.com

Q & A

Q. What experimental models are most appropriate for evaluating the efficacy of APJ receptor agonist 7 in cardiovascular research?

Methodological Answer: Rodent heart failure (HF) models are widely used due to their translational relevance to human cardiac dysfunction. Key parameters include echocardiographic measurements (e.g., ejection fraction), biomarker analysis (e.g., BNP levels), and hemodynamic assessments (e.g., left ventricular pressure). APJ agonists like APJ Receptor Agonist 4 have demonstrated efficacy in improving cardiac function in such models, suggesting standardized protocols for agonist 7 .

Q. How can researchers determine the selectivity of this compound for APJ over related receptors (e.g., angiotensin or adrenergic receptors)?

Methodological Answer: Radioligand binding assays and functional cAMP inhibition assays (for Gαi-coupled APJ receptors) are critical. Comparative studies should include:

  • Competitive binding assays : Use APJ-transfected HEK 293 cells and competing ligands (e.g., apelin-36 or [Pyr1]-Apelin 13) to assess displacement .
  • Functional selectivity : Test agonist 7 against panels of unrelated receptors (e.g., GPCRs) to exclude off-target effects. For example, APJ Receptor Agonist 4 showed no significant activity at other mGluR subtypes .

Q. What in vitro assays are recommended for initial potency screening of this compound?

Methodological Answer:

  • cAMP inhibition assays : Measure agonist-induced suppression of forskolin-stimulated cAMP in APJ-expressing cells (EC50 determination) .
  • Calcium flux assays : Use fluorescent dyes (e.g., Fluo-4) to detect receptor activation in real time.
  • β-arrestin recruitment assays : Assess biased signaling profiles via BRET or TR-FRET platforms .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro potency (e.g., low EC50) and in vivo efficacy (e.g., limited therapeutic effect) for this compound?

Methodological Answer: Systematic pharmacokinetic (PK)/pharmacodynamic (PD) bridging studies are essential. Key steps:

  • PK profiling : Measure plasma/tissue exposure, half-life, and bioavailability in preclinical species. APJ Receptor Agonist 4 exhibited favorable oral bioavailability in rodents, providing a benchmark .
  • Tissue-specific receptor density mapping : Use autoradiography to correlate agonist distribution with target engagement.
  • Dose-response optimization : Adjust dosing regimens to align with receptor occupancy kinetics .

Q. What strategies can mitigate off-target effects of this compound in complex biological systems (e.g., CNS or immune interactions)?

Methodological Answer:

  • Transcriptomic profiling : Perform RNA-seq on agonist-treated tissues to identify unintended pathway activation.
  • Proteomic analysis : Use affinity pull-down assays to detect non-APJ protein interactions.
  • In silico docking studies : Model agonist 7 against APJ and structurally related receptors (e.g., angiotensin II type 1 receptor) to predict selectivity .

Q. How can researchers validate the allosteric vs. orthosteric activation mechanism of this compound?

Methodological Answer:

  • Chimeric receptor studies : Replace APJ transmembrane domains with those from non-responsive receptors to isolate allosteric binding regions (as done for mGluR7 agonists) .
  • Schild regression analysis : Co-administer agonist 7 with orthosteric antagonists (e.g., ML221) to assess competitive/non-competitive inhibition .

Data Reporting and Reproducibility

Q. What statistical standards should be applied when reporting preclinical data for this compound?

Methodological Answer:

  • Precision alignment : Report numerical data (e.g., EC50) to one significant digit beyond instrument precision (e.g., 0.06 nM vs. 0.1 nM) .
  • Significance thresholds : Define statistical criteria (e.g., p < 0.05 via ANOVA with post-hoc correction) and avoid vague terms like "trend" without supporting p-values .
  • Raw data accessibility : Deposit dose-response curves, pharmacokinetic plots, and raw imaging files in repositories like Figshare or Zenodo .

Table: Comparative Potency of APJ Receptor Agonists

AgonistEC50 (nM)Selectivity ProfileKey Model SystemsSource
APJ Receptor Agonist 40.06>100-fold vs. angiotensin IIRodent HF models
[Pyr1]-Apelin 130.37High for APJ over OX1RVasculature assays
Apelin-36 (human)20Dual cardioprotective/HIV entry inhibitionNP-2/CD4 cell studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.